molecular formula C16H20N2 B12672407 4-((2-Aminophenyl)methyl)-2-isopropylaniline CAS No. 93778-10-0

4-((2-Aminophenyl)methyl)-2-isopropylaniline

Katalognummer: B12672407
CAS-Nummer: 93778-10-0
Molekulargewicht: 240.34 g/mol
InChI-Schlüssel: QGUUNOJHENWOKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((2-Aminophenyl)methyl)-2-isopropylaniline is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of two amino groups attached to a benzene ring, with one of the amino groups being part of a methyl group The isopropyl group attached to the benzene ring further adds to its structural complexity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Aminophenyl)methyl)-2-isopropylaniline can be achieved through several synthetic routes. One common method involves the reaction of 2-isopropylaniline with 2-nitrobenzyl chloride under basic conditions, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate, and a reducing agent like hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The reduction step is often carried out using catalytic hydrogenation, which is efficient and scalable.

Analyse Chemischer Reaktionen

Types of Reactions

4-((2-Aminophenyl)methyl)-2-isopropylaniline undergoes various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted aromatic compounds, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-((2-Aminophenyl)methyl)-2-isopropylaniline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other materials.

Wirkmechanismus

The mechanism of action of 4-((2-Aminophenyl)methyl)-2-isopropylaniline involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Aminobenzylamine: Similar structure but lacks the isopropyl group.

    4-Isopropylaniline: Similar structure but lacks the additional amino group.

    2-Nitrobenzylamine: Similar structure but contains a nitro group instead of an amino group.

Uniqueness

4-((2-Aminophenyl)methyl)-2-isopropylaniline is unique due to the presence of both an isopropyl group and two amino groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

93778-10-0

Molekularformel

C16H20N2

Molekulargewicht

240.34 g/mol

IUPAC-Name

4-[(2-aminophenyl)methyl]-2-propan-2-ylaniline

InChI

InChI=1S/C16H20N2/c1-11(2)14-10-12(7-8-16(14)18)9-13-5-3-4-6-15(13)17/h3-8,10-11H,9,17-18H2,1-2H3

InChI-Schlüssel

QGUUNOJHENWOKQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C(C=CC(=C1)CC2=CC=CC=C2N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.